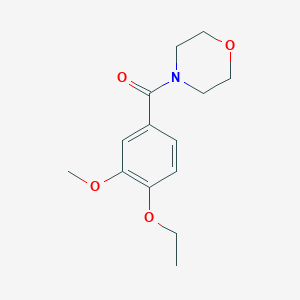
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and digestive system. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as for other diseases that involve abnormal ion transport across cell membranes.
Mechanism of Action
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 acts as a noncompetitive inhibitor of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide by binding to a site on the cytoplasmic side of the channel pore. It does not affect the expression or localization of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, but rather stabilizes the channel in a closed state, preventing ion flux through the pore. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to interact with multiple domains of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, including the R-domain, the NBDs, and the transmembrane domains. The exact mechanism of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 binding and inhibition is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to have a variety of biochemical and physiological effects on 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels. It can inhibit 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide-mediated chloride and bicarbonate transport in multiple cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can also inhibit other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). In addition, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to reduce airway surface liquid volume and increase mucus viscosity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has several advantages and limitations for lab experiments. Its high potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide make it a useful tool for studying 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide function and regulation. Its noncompetitive inhibition mechanism also allows for the investigation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide gating and trafficking without affecting channel expression or localization. However, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can have off-target effects on other ion channels, and its long-term effects on cell viability and function are still unclear. In addition, the optimal concentration and duration of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 research. One area of focus is the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide inhibitors that can overcome the limitations of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172. Another area of interest is the investigation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport across cell membranes. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 may also be useful for studying the role of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide in other physiological processes, such as inflammation, immunity, and cancer. Finally, the development of new tools and techniques for studying 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels may lead to new insights into their structure, function, and regulation.
Synthesis Methods
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can be synthesized using a variety of methods, including condensation reactions between 2-chloro-6-fluorobenzaldehyde and thiosemicarbazide, followed by cyclization and acylation steps. Other synthetic routes involve the use of thiazole derivatives and acryloyl chloride, or the use of 2-chloro-6-fluorobenzonitrile and thiosemicarbazone precursors. The purity and yield of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can be optimized by using different solvents, catalysts, and reaction conditions.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been used extensively in scientific research to study the function and regulation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels. It has been shown to inhibit 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide-mediated chloride and bicarbonate transport in a dose-dependent manner, with an IC50 value of around 300 nM. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has also been used to study the role of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide in epithelial fluid secretion, mucociliary clearance, and airway surface liquid homeostasis. In addition, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been used to investigate the effects of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide mutations on channel gating, trafficking, and stability.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS/c13-9-2-1-3-10(14)8(9)4-5-11(17)16-12-15-6-7-18-12/h1-7H,(H,15,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNDILDPOOVRV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)


![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)



![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)